molecular formula C21H22Cl2FN5O B193316 Crizotinib CAS No. 877399-52-5

Crizotinib

Cat. No. B193316
M. Wt: 450.3 g/mol
InChI Key: KTEIFNKAUNYNJU-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crizotinib is a small molecule inhibitor of the receptor tyrosine kinase (RTK) family that is used in the treatment of various types of cancer. It has been used in clinical trials and approved by the Food and Drug Administration (FDA) for the treatment of non-small cell lung cancer (NSCLC). Crizotinib has also been studied for its potential use in other types of cancer, including breast, ovarian, and colorectal cancer. Crizotinib is a highly selective inhibitor of ALK and ROS1, two RTKs that are involved in the development of NSCLC.

Scientific research applications

1. Treatment of ALK-Rearranged Non-Small-Cell Lung Cancer and Brain Metastases

Crizotinib has shown efficacy in patients with advanced ALK-rearranged non-small-cell lung cancer (NSCLC) and brain metastases. This oral kinase inhibitor demonstrates systemic and intracranial disease control in these patients, offering an alternative for those who are ALK inhibitor naive and have brain metastases (Costa et al., 2015).

2. Overcoming Clinical ALK Mutations Resistant to Crizotinib

Crizotinib's effectiveness is challenged by acquired resistance due to point mutations in the kinase domain of ALK. Research has focused on designing more potent inhibitors to overcome these mutations, ensuring continued efficacy in treating ALK and ROS positive patients (Huang et al., 2014).

3. Enhanced Brain Delivery by Coadministration with Elacridar

Studies have explored the potential of improving crizotinib kinetics by coadministering with elacridar, a dual ABCB1/ABCG2 inhibitor. This approach aims to enhance crizotinib's oral availability and delivery to the brain, potentially increasing its therapeutic efficacy against brain metastases in NSCLC patients (Tang et al., 2014).

4. Reversal of Multidrug Resistance in Cancer Cells

Crizotinib has been investigated for its ability to reverse multidrug resistance (MDR) in cancer cells. This could provide a significant advantage in treating cancers that have developed resistance to other treatments (Zhou et al., 2012).

5. Diagnostics and Testing for ALK

Crizotinib's approval has emphasized the importance of diagnostics and testing for ALK rearrangement in NSCLC. The development of reliable and cost-effective screening strategies, such as immunohistochemistry, is crucial for identifying patients most likely to benefit from crizotinib therapy (Shaw et al., 2011).

properties

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIFNKAUNYNJU-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701009329
Record name Crizotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Crizotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Crizotinib is a tyrosine kinase receptor inhibitor that targets anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1 (c-ros), and Recepteur d'Origine Nantais (RON). When activated, ALK inhibits apoptosis and promotes cell proliferation, and ALK-gene translocations can lead to the expression of oncogenic fusion proteins. A small portion of non-small cell lung cancer (NSCLC) patients have ALK-positive tumors. Most of these cases are characterized by the fusion of ALK with the chimeric protein echinoderm microtubule-associated protein-like 4 (EML4), resulting in increased kinase activity. Crizotinib inhibits ALK by inhibiting its phosphorylation and creating an inactive protein conformation. This ultimately lowers the proliferation of cells carrying this genetic mutation and tumour survivability. _In vitro_ assays on tumor cell lines demonstrated that crizotinib inhibits ALK, ROS1, and c-Met phosphorylation in a concentration-dependent manner. _In vivo_ studies in mice with tumor xenografts that expressed EML4- or nucleophosmin (NPM)-ALK fusion proteins or c-Met showed that crizotinib has antitumor activity.
Record name Crizotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Crizotinib

CAS RN

877399-52-5
Record name Crizotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877399-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crizotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877399525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crizotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Crizotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRIZOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53AH36668S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crizotinib
Reactant of Route 2
Reactant of Route 2
Crizotinib
Reactant of Route 3
Crizotinib
Reactant of Route 4
Reactant of Route 4
Crizotinib
Reactant of Route 5
Crizotinib
Reactant of Route 6
Crizotinib

Citations

For This Compound
45,800
Citations
AT Shaw, U Yasothan… - Nature Reviews Drug …, 2011 - search.ebscohost.com
… However, a comparison of patients treated with crizotinib in the Phase I trial with a population of patients who never received crizotinib suggests that crizotinib may prolong survival in …
Number of citations: 120 search.ebscohost.com
A Sahu, K Prabhash, V Noronha, A Joshi… - South Asian journal of …, 2013 - ncbi.nlm.nih.gov
… Phase I and II studies of crizotinib in ALK-positive lung … crizotinib induces remissions and extends the lives of patients, there have been reports of emerging resistance to Crizotinib …
Number of citations: 186 www.ncbi.nlm.nih.gov
DF Heigener, M Reck - Small Molecules in Oncology, 2018 - Springer
… 318 patients were randomized to either crizotinib or chemotherapy. Primary endpoint was … -arm crizotinib trial (PROFILE 1005) was pre-planned. A median of 11 cycles of crizotinib and …
Number of citations: 47 link.springer.com
I Dagogo-Jack, AT Shaw - Annals of oncology, 2016 - Elsevier
… crizotinib. This review will describe the clinical activity of crizotinib, review identified mechanisms of crizotinib … emerging therapeutic strategies aimed at overcoming crizotinib resistance. …
Number of citations: 135 www.sciencedirect.com
KVM Huber, E Salah, B Radic, M Gridling, JM Elkins… - Nature, 2014 - nature.com
… , we identified the kinase inhibitor crizotinib as a nanomolar … inhibition by (S)-crizotinib induced an increase in DNA single-… Our results propose (S)-crizotinib as an attractive chemical …
Number of citations: 414 www.nature.com
AT Shaw, DW Kim, K Nakagawa, T Seto… - … England Journal of …, 2013 - Mass Medical Soc
… We conducted a phase 3, open-label trial comparing crizotinib … assigned to receive oral treatment with crizotinib (250 mg) twice … permitted to cross over to crizotinib as part of a separate …
Number of citations: 934 www.nejm.org
AT Shaw, L Friboulet, I Leshchiner… - … England Journal of …, 2016 - Mass Medical Soc
… However, L1198F paradoxically enhances binding to crizotinib, negating the effect of C1156Y and resensitizing resistant cancers to crizotinib. The patient received crizotinib again, and …
Number of citations: 497 www.nejm.org
BJ Solomon, T Mok, DW Kim, YL Wu… - … England Journal of …, 2014 - Mass Medical Soc
… , phase 3 trial comparing crizotinib with chemotherapy in 343 … Patients were randomly assigned to receive oral crizotinib at a … Crossover to crizotinib treatment after disease progression …
Number of citations: 402 www.nejm.org
DB Costa, S Kobayashi, SS Pandya, WL Yeo… - Journal of Clinical …, 2011 - nlp.case.edu
… Crizotinib was restarted at 250 mg twice daily during month 8 after the initiation of drug. Two … hours after a dose of crizotinib 250 mg. Concentrations of crizotinib were measured using a …
Number of citations: 622 nlp.case.edu
AT Shaw, TM Bauer, F de Marinis, E Felip… - … England Journal of …, 2020 - Mass Medical Soc
Background Lorlatinib, a third-generation inhibitor of anaplastic lymphoma kinase (ALK), has antitumor activity in previously treated patients with ALK-positive non–small-cell lung …
Number of citations: 631 www.nejm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.